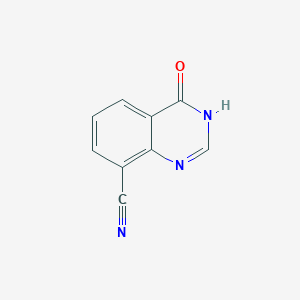

4-Hydroxyquinazoline-8-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-3H-quinazoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQABABXGUUNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697394 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663194-04-5 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Strategic Approach to Unveiling the Biological Potential of 4-Hydroxyquinazoline-8-carbonitrile

Abstract

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1][2] This has led to the development of numerous FDA-approved therapeutics, particularly in oncology, where quinazoline-based molecules have proven to be potent kinase inhibitors.[3] This guide presents a comprehensive, multi-phase screening strategy designed to systematically elucidate the biological activity and therapeutic potential of a novel derivative, 4-hydroxyquinazoline-8-carbonitrile. Moving beyond a simple list of protocols, we delve into the causal logic behind each experimental choice, providing a robust framework for researchers in drug discovery. Our approach begins with broad phenotypic screening to assess general cytotoxicity and progresses to highly specific, target-based enzymatic and cellular assays to uncover the mechanism of action, with a primary hypothesis centered on kinase inhibition.

Introduction: The Quinazoline Scaffold and Rationale for Screening

Quinazoline derivatives are nitrogen-containing heterocyclic compounds renowned for their vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5][6] Their remarkable versatility stems from a rigid bicyclic structure that can be readily functionalized to achieve high-affinity interactions with various enzyme active sites.

Notably, the quinazoline core is central to several generations of tyrosine kinase inhibitors (TKIs).[7] Drugs like Gefitinib and Erlotinib (EGFR inhibitors) and Vandetanib (a multi-kinase inhibitor including VEGFR-2) have revolutionized the treatment of specific cancers by targeting the ATP-binding site of these key signaling proteins.[7][8][9][10] The 4-oxo/4-hydroxy tautomerism of the quinazoline ring is often critical for forming key hydrogen bond interactions within the kinase hinge region, anchoring the inhibitor and enabling potent blockade of downstream signaling.[11][12]

The subject of this guide, this compound, presents a unique opportunity. While the 4-hydroxy group suggests a strong potential for kinase interaction, the 8-carbonitrile moiety is a less-explored substitution. Its electron-withdrawing nature and potential as a hydrogen bond acceptor could significantly alter the molecule's binding affinity, selectivity profile, and overall pharmacological properties. Therefore, a systematic screening cascade is essential to define its biological signature.

Our proposed strategy is built on a logical progression:

-

Phase 1: Broad Phenotypic Screening. Does the compound exhibit cytotoxic or antiproliferative effects against cancer cells? This is the foundational question to determine if further investigation is warranted.

-

Phase 2: Target Deconvolution. If cytotoxic, what is the molecular mechanism? We will prioritize screening against kinases known to be modulated by quinazolines, namely EGFR and VEGFR-2.

-

Phase 3: Cellular Mechanism Validation. Can we confirm that the compound inhibits the identified target within a live-cell context, thereby validating its mechanism of action?

This tiered approach ensures a cost-effective and scientifically rigorous evaluation, maximizing the potential for discovery while minimizing wasted resources.

Phase 1: Primary Screening for Antiproliferative Activity

Core Objective: To quantitatively assess the cytotoxic and antiproliferative effects of this compound across a panel of relevant human cancer cell lines.

Scientific Rationale: A primary cytotoxicity screen is the gateway for any potential anticancer agent. A positive result here provides the impetus for deeper mechanistic studies. We employ a tetrazolium reduction assay, a reliable and high-throughput method that measures cell viability via mitochondrial metabolic activity. The reduction of a tetrazolium salt (like XTT or MTT) to a colored formazan product by metabolically active cells provides a quantitative readout of cell viability.[13][14][15]

Recommended Cell Line Panel: The choice of cell lines should be hypothesis-driven, reflecting the known targets of quinazoline inhibitors.

-

A549 (Non-Small Cell Lung Cancer): Often exhibits EGFR expression, making it a classic model for testing EGFR inhibitors.[16]

-

MCF-7 (Breast Cancer): A well-characterized line used broadly in anticancer drug screening.

-

HUVEC (Human Umbilical Vein Endothelial Cells): A non-cancerous primary cell line crucial for assessing anti-angiogenic potential, as angiogenesis is primarily driven by VEGFR-2 signaling in these cells.[17]

-

HCT-15 or HCC1937 (Colon or Breast Cancer): Included based on recent findings that 4-hydroxyquinazoline derivatives can exhibit potent cytotoxicity in these lines, potentially through mechanisms like PARP inhibition.[11]

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is chosen over the MTT assay due to its operational simplicity; the resulting formazan product is water-soluble, eliminating the need for a separate solubilization step.

-

Cell Seeding: Plate cells in 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "no-cell" (medium only for background) wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific CyQUANT™ XTT Cell Viability Assay).[13]

-

Detection: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours, or until a distinct color change is observed in the vehicle control wells.

-

Measurement: Shake the plate gently and measure the absorbance of the formazan product at 450-500 nm using a microplate reader.[18] A reference wavelength of 600-690 nm should be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Anticipated Results

The IC₅₀ values should be summarized in a clear, comparative table.

| Cell Line | Cancer Type | Putative Primary Target | This compound IC₅₀ (µM) |

| A549 | Non-Small Cell Lung | EGFR | Hypothetical Value |

| MCF-7 | Breast Adenocarcinoma | General Cytotoxicity | Hypothetical Value |

| HUVEC | Endothelial (Primary) | VEGFR-2 | Hypothetical Value |

| HCT-15 | Colorectal Adenocarcinoma | PARP / Other | Hypothetical Value |

Workflow Visualization

Caption: Phase 1 Cytotoxicity Screening Workflow.

Phase 2: Target-Oriented Kinase Inhibition Screening

Core Objective: To determine if the antiproliferative activity of this compound is due to the direct inhibition of specific protein kinases.

Scientific Rationale: Given the prevalence of the quinazoline scaffold in approved EGFR and VEGFR-2 inhibitors, these two kinases represent the highest probability targets.[10] A direct, cell-free enzymatic assay is the gold standard for confirming target engagement and determining inhibitory potency (IC₅₀). We recommend a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[19] This format is highly sensitive, less prone to compound interference than fluorescence-based methods, and directly measures the enzymatic reaction.[19][20]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol can be adapted for any purified kinase enzyme (e.g., EGFR, VEGFR-2).

-

Reaction Setup: In a 384-well plate, combine the following in buffer:

-

Recombinant human kinase (e.g., EGFR or VEGFR-2).

-

The specific substrate peptide for the kinase.

-

This compound at various concentrations (similar range to Phase 1).

-

-

Initiation: Start the kinase reaction by adding ATP at a concentration near its Km value for the specific enzyme. This ensures the assay is sensitive to competitive inhibitors.[21]

-

Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and a substrate. This enzyme catalyzes a reaction that produces light, with the light intensity being directly proportional to the amount of ADP generated in the initial kinase reaction.

-

Measurement: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to a no-inhibitor control. Calculate the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

Data Presentation: Kinase Inhibition Profile

A table should be used to compare the compound's potency against the primary targets and assess its selectivity.

| Kinase Target | Function | This compound IC₅₀ (µM) | Reference Inhibitor IC₅₀ (µM) |

| EGFR | Cell Proliferation, Survival | Hypothetical Value | Gefitinib: Value |

| VEGFR-2 | Angiogenesis, Vascular Permeability | Hypothetical Value | Vandetanib: Value |

| SRC (Off-target) | Cell Growth, Motility | Hypothetical Value | Dasatinib: Value |

Signaling Pathway Visualization

This diagram illustrates the central role of EGFR and VEGFR-2 in cancer cell signaling, providing context for the importance of their inhibition.

Caption: Key EGFR and VEGFR-2 Signaling Pathways in Cancer.

Phase 3: Cellular Mechanism of Action Validation

Core Objective: To confirm that this compound inhibits the activity of its target kinase within a living cell, thereby linking the enzymatic inhibition (Phase 2) to the cellular phenotype (Phase 1).

Scientific Rationale: A compound that is potent in a cell-free assay may not be effective in a cellular context due to poor membrane permeability or rapid metabolism. Therefore, it is crucial to verify target engagement in cells. The most direct method is to measure the phosphorylation status of the target kinase or its immediate downstream substrate. A successful inhibitor will reduce the level of phosphorylation upon stimulation with the appropriate ligand (e.g., Epidermal Growth Factor, EGF, for EGFR). Western blotting is the benchmark technique for this analysis.

Experimental Protocol: Western Blot for Phospho-Kinase Levels

-

Cell Culture and Starvation: Grow A549 cells to ~80% confluency. Starve the cells in a serum-free medium for 12-24 hours to reduce basal kinase activity.

-

Inhibitor Pre-treatment: Treat the starved cells with this compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 5x IC₅₀) for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce maximal EGFR phosphorylation. Include an unstimulated control and a stimulated vehicle (DMSO) control.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase (e.g., anti-phospho-EGFR Tyr1068).

-

After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane of the first set of antibodies and re-probe with an antibody for the total kinase protein (e.g., anti-total-EGFR). This serves as a loading control to ensure that observed changes in phosphorylation are not due to changes in the total amount of kinase protein.

-

Analysis: Quantify the band intensities using densitometry. A dose-dependent decrease in the ratio of phosphorylated kinase to total kinase confirms cellular target inhibition.

Workflow Visualization

Caption: Phase 3 Cellular Target Validation Workflow.

Conclusion and Future Directions

This in-depth technical guide outlines a rigorous, three-phase strategy for the biological activity screening of this compound. By progressing logically from broad phenotypic assays to specific enzymatic and cellular validation, this framework provides a clear path to understanding the compound's therapeutic potential.

-

Phase 1 establishes whether the compound possesses meaningful antiproliferative activity.

-

Phase 2 pinpoints specific molecular targets, with a strong hypothesis favoring protein kinases like EGFR and VEGFR-2.

-

Phase 3 validates this mechanism in a physiologically relevant cellular environment.

Positive and coherent results across this screening cascade would strongly position this compound as a promising lead candidate for further preclinical development. Subsequent steps would include broader kinase selectivity profiling to assess off-target effects, ADME/Tox studies to evaluate its drug-like properties, and ultimately, in vivo efficacy studies in animal models of cancer. This systematic approach ensures that research efforts are built on a solid foundation of validated, mechanistically understood biological activity.

References

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved from [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. Retrieved from [Link]

-

Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023, July 8). PubMed. Retrieved from [Link]

-

Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023, April 3). PubMed. Retrieved from [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC - PubMed Central. Retrieved from [Link]

- Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents.

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Bentham Science. Retrieved from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from [Link]

-

Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. (2023, July 14). PubMed. Retrieved from [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. Retrieved from [Link]

-

Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2024, November 8). ACS Omega. Retrieved from [Link]

-

Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). (n.d.). MDPI. Retrieved from [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). MDPI. Retrieved from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024, November 3). ResearchGate. Retrieved from [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

- Process for the preparation of 8-hydroxyquinoline. (n.d.). Google Patents.

-

Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025, January 31). Acta Scientific. Retrieved from [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). NIH. Retrieved from [Link]

-

Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. (2022, March 15). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. actascientific.com [actascientific.com]

- 7. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. rndsystems.com [rndsystems.com]

- 16. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. CyQUANT™ MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ [thermofisher.com]

- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]

- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 21. reactionbiology.com [reactionbiology.com]

In silico modeling of 4-Hydroxyquinazoline-8-carbonitrile interactions

An In-Depth Technical Guide to the In Silico Modeling of 4-Hydroxyquinazoline-8-carbonitrile Interactions

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Specifically, 4-hydroxyquinazoline derivatives have been the subject of intensive research, demonstrating significant inhibitory action against key oncological targets like PARP and various kinases.[3][4] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of the in silico methodologies used to investigate the interactions of a representative derivative, this compound. By leveraging computational tools, we can accelerate the drug discovery process, moving from target identification to lead optimization with greater efficiency and insight.[5][6] This document details a self-validating workflow encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET profiling, explaining not just the protocols but the scientific rationale behind each strategic choice.

Introduction to the 4-Hydroxyquinazoline Scaffold

Chemical Nature and Significance in Medicinal Chemistry

The 4-hydroxyquinazoline core is a heterocyclic aromatic compound that serves as a "privileged structure" in drug discovery.[7] Its rigid bicyclic system provides a stable anchor for various functional groups, allowing for the fine-tuning of pharmacological properties. This scaffold is a key component in numerous synthetic molecules and has been extensively explored for its therapeutic potential against cancer, inflammation, and microbial infections.[6][8] The addition of a carbonitrile group at the 8-position can significantly alter the molecule's electronic properties and steric profile, potentially enhancing its binding affinity and selectivity for specific biological targets.

The Rationale for In Silico Investigation: Accelerating Drug Discovery

Traditional drug discovery is a notoriously lengthy and expensive endeavor, with high attrition rates often attributed to poor pharmacokinetic profiles or unforeseen toxicity.[5][9] In silico, or computer-aided drug design (CADD), offers a powerful alternative to purely experimental approaches.[10] By simulating molecular interactions and predicting compound properties computationally, researchers can screen vast virtual libraries, prioritize promising candidates, and identify potential liabilities long before committing to costly and time-consuming laboratory synthesis and testing.[11] This predictive power significantly optimizes the entire research and development pipeline.[9]

Overview of the Computational Workflow

The in silico analysis of a novel compound like this compound follows a structured, multi-stage process. This workflow is designed to progressively refine our understanding of the molecule's behavior, from identifying its likely protein targets to simulating the stability of the drug-target complex and predicting its drug-like properties.

Caption: Overall in silico drug discovery workflow.

Target Identification and Protein Structure Preparation

Identifying Potential Biological Targets

The first critical step is to formulate a hypothesis about which protein or proteins the compound is likely to interact with. For the 4-hydroxyquinazoline scaffold, the literature provides a strong starting point. Derivatives of this class are well-documented as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and DNA repair enzymes like Poly (ADP-ribose) polymerase (PARP).[3][4][12] Therefore, a logical approach is to select representative crystal structures of these protein families for initial computational studies. For this guide, we will proceed with a hypothetical kinase target.

Sourcing and Validating Protein Structures

High-quality, experimentally determined 3D protein structures are essential for structure-based drug design. The primary resource for these structures is the Protein Data Bank (PDB).[5]

Causality Behind Structure Selection: The choice of PDB entry is critical. One must select a structure with high resolution (typically < 2.5 Å), bound to a ligand similar to our compound of interest if possible, and with minimal missing residues in the binding site. The co-crystallized ligand provides a crucial validation point: a successful docking protocol should be able to reproduce this original binding pose (a process known as re-docking).

Protocol: Receptor Protein Preparation

Raw PDB files are not immediately ready for docking. They must be carefully prepared to ensure chemical accuracy.

-

Obtain Structure: Download the desired protein structure from the PDB (e.g., PDB ID: 1MQ4 for a kinase).[13]

-

Initial Cleaning: Load the structure into a molecular visualization tool (e.g., PyMOL, Chimera, Discovery Studio Visualizer).

-

Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands. This is done to ensure the binding site is clear for the new ligand to be docked.

-

Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4). This step is vital as hydrogen bonds are a primary driver of protein-ligand interactions.

-

Assign Charges: Assign appropriate partial charges to all atoms using a force field (e.g., CHARMM, AMBER). This is necessary for accurately calculating electrostatic interactions during docking and simulation.

-

Save Prepared Structure: Save the cleaned, protonated structure in a suitable format (e.g., PDBQT for AutoDock Vina).

Ligand Preparation and Molecular Docking

The Principle of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor).[13] It uses scoring functions to rank different binding poses, providing a quantitative estimate (e.g., binding energy in kcal/mol) of the interaction strength.[14]

Caption: Standard workflow for molecular docking.

Protocol: Preparing the this compound Ligand

-

2D Structure: Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

2D to 3D Conversion: Convert the 2D drawing into a 3D conformation. Most modeling software can perform this automatically.

-

Energy Minimization: The initial 3D structure may be in a high-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Define Torsions: For flexible molecules, identify rotatable bonds. This allows the docking software to explore different conformations of the ligand within the binding site.

-

Save Prepared Ligand: Save the final 3D structure in the required format (e.g., PDBQT).

Protocol: Performing Molecular Docking

This protocol assumes the use of AutoDock Vina, a widely used open-source docking program.[15]

-

Load Receptor and Ligand: Open the prepared receptor and ligand files in the docking software interface (e.g., AutoDock Tools).

-

Define the Search Space (Grid Box): Define a 3D grid box that encompasses the entire binding site of the protein. The causality here is to constrain the computational search to the region of interest, making the process more efficient and relevant. The location of the original co-crystallized ligand is the ideal guide for placing this box.

-

Configure Docking Parameters: Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. Higher values increase computational time but also the likelihood of finding the optimal binding pose.

-

Execute Docking: Run the AutoDock Vina algorithm. The program will systematically place the ligand in the grid box, exploring its translational, rotational, and conformational freedom to find the best energetic fits.

-

Analyze Results: The output will be a set of binding poses (typically 9-10), each with a corresponding binding affinity score.

Interpreting Docking Results

The primary outputs are the binding affinity and the predicted pose. A lower binding energy indicates a more favorable interaction. The pose must be visually inspected to ensure it is chemically sensible (e.g., hydrogen bonds are formed with appropriate donors/acceptors, hydrophobic parts are in greasy pockets).

| Metric | Interpretation | Example Value |

| Binding Affinity | Estimated free energy of binding. More negative is better. | -9.5 kcal/mol |

| Hydrogen Bonds | Key stabilizing interactions. Identify donor/acceptor pairs. | H-bond with ASP766[3] |

| Hydrophobic Interactions | Interactions with non-polar residues. | Interaction with LEU, VAL, ILE |

| π-π Stacking | Interactions between aromatic rings. | Interaction with PHE, TYR |

Assessing Binding Stability with Molecular Dynamics (MD) Simulations

Causality: Why Docking is Not Enough and MD is Necessary

Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Proteins are flexible and constantly in motion, and water plays a crucial role in mediating interactions. Molecular Dynamics (MD) simulations are essential to validate the stability of a docked pose over time, providing a much more realistic view of the protein-ligand complex.[16] An initially high-scoring pose from docking might prove unstable and dissociate quickly in a dynamic environment.

Caption: Workflow for a typical MD simulation.

Protocol: Setting up and Running an MD Simulation

This protocol outlines the general steps using GROMACS, a popular MD engine.[13]

-

System Preparation: Start with the best-ranked protein-ligand complex from docking.

-

Force Field and Topology: Choose a force field (e.g., CHARMM36) for the protein and generate topology files for the ligand (which describe its bond lengths, angles, and charges), often using a server like CGenFF.[13]

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). This simulates the aqueous cellular environment.

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.

-

Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial setup.

-

Equilibration:

-

NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the water molecules to equilibrate around the complex.

-

NPT Ensemble: Bring the system to the target pressure (e.g., 1 atm) while keeping the temperature constant. This ensures the correct density of the system.

-

-

Production Run: Once equilibrated, run the simulation for an extended period (e.g., 50-100 nanoseconds) to collect data on the system's trajectory.

Post-MD Analysis

The trajectory file from the production run is a record of the position of every atom at every time step. This data is analyzed to assess stability.

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A low, stable RMSD plateau suggests the complex is not undergoing major conformational changes and is stable.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF values in loop regions are normal, but high fluctuation of the ligand or key binding site residues could indicate instability.

-

Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds between the ligand and protein over the simulation. Persistent hydrogen bonds confirm a stable interaction.

Data Presentation: Summarizing MD Results

| Analysis Metric | Result | Interpretation |

| Protein RMSD | Plateau at ~0.2 nm | The protein structure is stable throughout the simulation. |

| Ligand RMSD | Plateau at ~0.15 nm | The ligand remains stably bound in the active site. |

| Key H-Bond Occupancy | ASP766: 85% | The critical hydrogen bond identified in docking is maintained. |

In Silico ADMET Profiling

The Importance of Early ADMET Assessment

A compound can have excellent binding affinity but fail as a drug due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[17] Predicting these properties in silico is a crucial step to filter out compounds that are likely to fail in later clinical stages.[18]

Key ADMET Properties to Predict

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA).

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, Cytochrome P450 (CYP) enzyme inhibition.[19]

-

Drug-Likeness: Adherence to rules like Lipinski's Rule of Five, which provides guidelines for oral bioavailability.

-

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Protocol: Using Web-Based Tools for ADMET Prediction

Numerous free web servers allow for rapid ADMET prediction.

-

Obtain SMILES String: Convert the 2D structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) format.

-

Submit to Server: Input the SMILES string into a web-based tool like SwissADME or pkCSM.

-

Analyze Output: The server will return a comprehensive report of predicted properties.

-

Cross-Validate: It is good practice to use more than one tool, as different algorithms may produce slightly different results.[19]

Data Presentation: Tabulating Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range | Assessment |

| Molecular Weight | < 500 g/mol | < 500 | Pass |

| LogP | 2.5 | < 5 | Pass |

| H-bond Donors | 1 | < 5 | Pass |

| H-bond Acceptors | 4 | < 10 | Pass |

| GI Absorption | High | High | Good |

| BBB Permeant | No | No (for peripheral target) | Good |

| CYP2D6 Inhibitor | No | No | Good |

| Ames Toxicity | Negative | Negative | Safe |

Conclusion and Future Directions

This guide has outlined an integrated, multi-step in silico workflow for characterizing the molecular interactions of this compound. By systematically applying target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, we can build a robust computational model of a compound's potential as a drug candidate. The causality is clear: each step builds upon the last, providing a more refined and realistic assessment. Docking provides a starting hypothesis, MD simulations test its stability, and ADMET profiling evaluates its drug-like potential.

The insights gained from these computational studies are invaluable for guiding the next phase of drug discovery: lead optimization and experimental validation. For example, if a key hydrogen bond is identified as crucial for stability, chemists can design new derivatives to strengthen that interaction. If a potential toxicity is flagged, the molecular structure can be modified to mitigate that risk. Ultimately, this synergy between in silico prediction and experimental work is what drives modern, efficient, and rational drug design.

References

-

Al-Suwaidan, I. A., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(9), 1670. [Link]

-

Zhang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1407. [Link]

-

National Center for Biotechnology Information. (n.d.). 4(1H)-Quinazolinone. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

-

Li, Y., et al. (2023). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules, 28(14), 5364. [Link]

-

Podeszwa, B., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4055. [Link]

-

Mugnaini, C., et al. (2018). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 23(11), 2993. [Link]

-

Paul, M. K., et al. (2021). Exploring the stability of inhibitor binding to SIK2 using molecular dynamics simulation and binding free energy calculation. RSC Advances, 11(35), 21543-21554. [Link]

-

Takeda, Y., et al. (2022). Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. Journal of Chemical Information and Modeling, 62(10), 2419–2431. [Link]

-

Cortes-Ciriano, I., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(21), 14592–14607. [Link]

-

Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(10), 1748–1754. [Link]

-

The Coding Interface. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

-

Sastry, G. M., et al. (2008). Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors. Journal of Chemical Information and Modeling, 48(12), 2246-2258. [Link]

-

Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Computer-Aided Molecular Design, 33(12), 1037-1057. [Link]

-

Al-Ostath, R. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Journal of the Iranian Chemical Society, 19(11), 4735-4749. [Link]

-

Sabe, V. T., et al. (2024). Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase. ACS Omega, 9(29), 32178–32190. [Link]

-

Waring, M. J., et al. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14(7), 475-486. [Link] (Note: While direct access to the paper might require subscription, its findings are widely cited in ADMET literature like reference 18 from the initial search). A related open-access article is: [Link]

-

Shinde, P., et al. (2022). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences, 12(2), 145-154. [Link]

-

AL-Madhagi, W. M. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. IntechOpen. [Link]

-

Zhang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. PubMed. [Link]

- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. U.S.

-

D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. [Link]

-

Al-Ghorbani, M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. [Link]

-

Sabe, V. T., et al. (2018). Molecular Docking and In-Silico ADME Prediction of Substituted (E)-4-Styryl-7,8-dihydroquinazolin-5(6H). Journal of Young Pharmacists, 10(4), 393-399. [Link]

-

Pinzi, L., & Rastelli, G. (2022). A Guide to In Silico Drug Design. ResearchGate. [Link]

-

Optibrium. (n.d.). Which ADMET properties are important for me to predict? Retrieved January 23, 2026, from [Link]

-

Ellson, J., et al. (2002). Drawing graphs with Graphviz. AT&T Labs Research. [Link]

-

Wang, Y., et al. (2022). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 27(18), 5894. [Link]

-

Al-Salahi, R., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12, 1386591. [Link]

-

ResearchGate. (n.d.). Protocols used for molecular docking studies. Retrieved January 23, 2026, from [Link]

-

Patan, A., et al. (2023). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Annals of Phytomedicine, 12(1), 220-229. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 23, 2026, from [Link]

-

Ponzoni, L., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 755. [Link]

-

Ilovasi, D. A., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers in Chemistry, 11, 1261314. [Link]

-

Al-Ostath, R. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. ResearchGate. [Link]

-

Journal of Drug Discovery and Development. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Journal of Drug Discovery and Development, 11(2). [Link]

-

Graphviz. (n.d.). User Guide. Retrieved January 23, 2026, from [Link]

-

Kumar, A., & Singh, R. K. (2022). Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. Current Organic Chemistry, 26(1), 2-19. [Link]

-

Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

-

Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. Retrieved January 23, 2026, from [Link]

-

Aryal, S. (2022, December 19). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]

- 3. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines | MDPI [mdpi.com]

- 4. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ukaazpublications.com [ukaazpublications.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. microbenotes.com [microbenotes.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fiveable.me [fiveable.me]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxyquinazoline-8-carbonitrile

Introduction

The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among its many derivatives, 4-hydroxyquinazoline-8-carbonitrile stands out as a valuable building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. The presence of the hydroxyl group at the 4-position, which exists in tautomeric equilibrium with the 4-oxo form (quinazolin-4-one), along with the strategically positioned cyano group at the 8-position, provides key interaction points for molecular recognition within biological targets. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process. The primary challenge lies in the preparation of the key precursor, 2-amino-3-cyanobenzoic acid. Once this intermediate is obtained, the quinazoline ring can be constructed via a cyclization reaction with a suitable one-carbon source. This application note details a robust protocol for both the synthesis of the crucial aminobenzoic acid intermediate and its subsequent transformation to the final product.

PART 1: Synthesis of the Key Intermediate: 2-Amino-3-cyanobenzoic acid

A reliable method for the synthesis of 2-amino-3-cyanobenzoic acid involves a Sandmeyer reaction starting from 2,3-diaminobenzoic acid. This classical yet effective transformation allows for the selective introduction of the cyano group.

Experimental Protocol: Sandmeyer Reaction

Materials:

-

2,3-Diaminobenzoic acid

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Deionized water

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Filtration apparatus

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2,3-diaminobenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (2.4 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-3-cyanobenzoic acid.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure intermediate.

-

PART 2: Synthesis of this compound

The final step involves the cyclization of 2-amino-3-cyanobenzoic acid with formamide, which serves as both the reagent and the solvent, to construct the quinazolinone ring.

Experimental Protocol: Cyclization Reaction

Materials:

-

2-Amino-3-cyanobenzoic acid

-

Formamide

-

Ethanol

-

Deionized water

-

Standard laboratory glassware

-

Heating mantle with a temperature controller

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, add 2-amino-3-cyanobenzoic acid (1 equivalent) and an excess of formamide (10-15 equivalents).

-

-

Heating:

-

Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Data Presentation

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 2,3-Diaminobenzoic acid | NaNO₂, HCl, CuCN, NaCN | 2-Amino-3-cyanobenzoic acid | 60-70 |

| 2 | 2-Amino-3-cyanobenzoic acid | Formamide | This compound | 75-85 |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Scientific Integrity and Mechanistic Insights

The Sandmeyer reaction proceeds via the formation of a diazonium salt from the primary aromatic amine. This diazonium salt is then subjected to a copper(I) cyanide-catalyzed nucleophilic substitution, where the diazonium group is replaced by a cyanide group. The use of an excess of sodium cyanide is crucial to keep the copper(I) cyanide in solution as a soluble complex, facilitating the reaction.

The cyclization of 2-amino-3-cyanobenzoic acid with formamide is a classic method for constructing the quinazolin-4-one ring system. The reaction is believed to proceed through the initial formation of an N-formyl intermediate, followed by an intramolecular cyclization and dehydration to yield the final product. The high temperature employed drives the reaction to completion.

Safety and Handling

-

Cyanide Compounds: Both copper(I) cyanide and sodium cyanide are highly toxic. All manipulations involving these reagents must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A cyanide antidote kit should be readily available.

-

Acids and Bases: Concentrated hydrochloric acid is corrosive and should be handled with care.

-

Reaction Conditions: The Sandmeyer reaction involves the formation of potentially unstable diazonium salts. It is crucial to maintain the temperature below 5 °C during the diazotization step.

Troubleshooting

-

Low yield in Sandmeyer reaction: Ensure the diazonium salt solution is kept cold and is added slowly to the cyanide solution. The purity of the starting 2,3-diaminobenzoic acid is also critical.

-

Incomplete cyclization: The reaction may require longer heating times or a higher temperature. Ensure that the formamide used is of high purity and anhydrous.

-

Purification challenges: If the final product is difficult to purify by recrystallization, column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) can be employed.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs.

References

Application of 4-Hydroxyquinazoline-8-carbonitrile in Cancer Cell Line Studies: A Technical Guide

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-Hydroxyquinazoline-8-carbonitrile in cancer cell line studies. While direct studies on this specific compound are limited, this guide synthesizes findings from closely related 4-hydroxyquinazoline derivatives to propose a likely mechanism of action and provide robust experimental protocols for its investigation as a potential anti-cancer agent.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved cancer therapeutics.[1][2] Its derivatives are known to target key signaling pathways implicated in tumorigenesis and cancer progression.[3][4][5] Notably, compounds bearing the quinazoline structure have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), and components of the PI3K/Akt/mTOR pathway.[3][4][5] More recently, 4-hydroxyquinazoline derivatives have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair.[1][6] This positions this compound as a compound of significant interest for investigation in oncology research.

Postulated Mechanism of Action

Based on the current literature for related analogs, this compound is hypothesized to exert its anti-cancer effects primarily through the inhibition of PARP.[1][6] PARP inhibitors have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1]

The proposed mechanism involves:

-

Induction of DNA Damage: The compound may lead to an accumulation of single-strand DNA breaks.

-

PARP Inhibition: this compound is predicted to inhibit PARP's ability to repair these breaks.

-

Apoptosis Induction: The persistence of DNA damage triggers programmed cell death (apoptosis).[1]

-

Reactive Oxygen Species (ROS) Formation: Some 4-hydroxyquinazoline derivatives have been shown to stimulate the formation of intracellular ROS, which can further contribute to cytotoxicity and apoptosis.[1][6]

Experimental Protocols

The following protocols are designed to rigorously evaluate the anti-cancer properties of this compound in vitro.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of the compound on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treatment: Replace the medium in the cell plate with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known PARP inhibitor like Olaparib).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL) or MTS solution to each well and incubate for 2-4 hours.

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Cell Cycle Analysis

This assay determines if the compound causes cell cycle arrest.

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Data and Interpretation

Based on studies of related 4-hydroxyquinazoline derivatives, the following outcomes are anticipated.

Cytotoxicity Data

The compound is expected to exhibit dose-dependent cytotoxicity across various cancer cell lines. The IC50 values will likely vary depending on the genetic background of the cell line, with cells harboring DNA repair deficiencies potentially showing higher sensitivity.

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-Hydroxyquinazoline derivative (B1) | HCT-15 | Data not specified, but showed superior cytotoxicity | [1] |

| 4-Hydroxyquinazoline derivative (B1) | HCC1937 | Data not specified, but showed superior cytotoxicity | [1] |

| 4-aminoquinazoline derivative (6b) | HCT-116 | 13.6 nM (as a PI3Kα inhibitor) | [3] |

| Quinazoline-oxymethyltriazole (8a) | HCT-116 | 5.33 (72h) | [7] |

| Quinazoline-oxymethyltriazole (8a) | HepG2 | 7.94 (72h) | [7] |

Note: The data presented is for related quinazoline derivatives and serves as a reference for expected potency.

Apoptosis and Cell Cycle Arrest

Treatment with this compound is expected to lead to a significant increase in the population of apoptotic cells.[1][8] Furthermore, cell cycle analysis may reveal an accumulation of cells in the G2/M phase, which is often indicative of DNA damage-induced cell cycle arrest.[9] A novel quinazoline derivative, 04NB-03, was found to induce both G2/M phase cell cycle arrest and apoptosis in a concentration- and time-dependent manner in hepatocellular carcinoma cells.[9]

Conclusion

This compound represents a promising scaffold for the development of novel anti-cancer agents, likely acting through the inhibition of PARP and induction of apoptosis. The experimental protocols outlined in this guide provide a comprehensive framework for validating its therapeutic potential in various cancer cell line models. Careful execution of these assays will be crucial in elucidating the precise mechanism of action and identifying cancer types that are most likely to respond to this class of compounds.

References

- Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2011). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. Bioorganic & medicinal chemistry letters, 21(13), 4077-4081.

- Chen, X., Wan, S., Li, S., Zhang, Y., Luo, H., Luo, Z., ... & Li, X. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1407.

- Ahmad, A., Khan, I., Singh, S., Arfin, M., & Khan, R. H. (2014). A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells. PloS one, 9(8), e103213.

- Fan, Y. H., Ding, H. W., Liu, D. D., Song, H. R., Xu, Y. N., & Wang, J. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & medicinal chemistry, 26(8), 1675-1685.

- Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 22(11), 1934.

- Iftime, D., Tucaliuc, A., Rotundu, D., & Vasilache, V. (2021). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 26(21), 6523.

- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2015). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International journal of molecular medicine, 36(5), 1203-1214.

- Kumar, A., Sharma, S., & Kumar, R. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Archiv der Pharmazie, 346(3), 175-184.

- Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2022). Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy. Journal of medicinal chemistry, 65(9), 6803-6825.

- LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 34(31), 3803-3815.

- Scott, J. S., Harrison, J. R., Golec, J. M. C., Higazi, D. R., & Jones, C. D. (2019). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & medicinal chemistry letters, 29(17), 2379-2383.

- Talebi, M., Ardestani, M. S., Asghari, S., & Ebrahimi, S. E. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Research in pharmaceutical sciences, 16(5), 487-498.

- Wang, Y., Chen, J., Li, Y., Zhang, Y., & Chen, J. (2021). The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. Chemico-biological interactions, 338, 109371.

- Surrey, A. R., & Hammer, H. F. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.

- Anderson, V. E., & Heffron, T. P. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 22(6), 675-687.

- Scott, J. S., Harrison, J. R., Golec, J. M. C., Higazi, D. R., & Jones, C. D. (2019). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC.

- Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063-4091.

- Kamal, A., Reddy, M. K., Ramaiah, M. J., & Rao, A. V. S. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances, 5(104), 85652-85664.

- MedchemExpress. (n.d.). PI3K/mTOR Inhibitor-4. MedchemExpress.com.

- Cottam, H. B., Zhai, L., & Carson, D. A. (2014). Discovery of substituted 4-aminoquinazolines as selective Toll-like receptor 4 ligands. Bioorganic & medicinal chemistry letters, 24(21), 5031-5035.

- Sharma, A., Kumar, V., & Kumar, R. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Heterocyclic Chemistry, 59(1), 5-21.

- Zhidkova, E. M., Shiryaev, A. A., Kaledin, V. I., & Nikolin, V. P. (2022).

- Scott, J. S., Harrison, J. R., Golec, J. M. C., Higazi, D. R., & Jones, C. D. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 68, 128769.

- Chen, X., Wan, S., Li, S., Zhang, Y., Luo, H., Luo, Z., ... & Li, X. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. PubMed.

- Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Oncology, 12, 843339.

- Adooq Bioscience. (n.d.). PI3K/Akt/mTOR inhibitors. Adooq Bioscience.

- Van der Poorten, O., Pareyt, K., Delvaux, D., Voet, A., & De Wulf, P. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Omega, 7(32), 28293-28301.

- Pacher, P., & Szabo, C. (2005). Synthesis and study of new 4-quinazolinone inhibitors of the DNA repairenzyme poly(ADP-ribose) polymerase (PARP). Journal of medicinal chemistry, 48(18), 5815-5825.

- El-Sayed, N. N. E. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

- Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676899.

- University of Cambridge. (2014, December 24).

- Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2011). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determining Cytotoxicity of 4-Hydroxyquinazoline-8-carbonitrile Derivatives Using the MTT Assay

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely adopted colorimetric method for assessing in vitro cell viability and cytotoxicity.[1] It is an essential tool in drug discovery for screening compound libraries and determining the concentration-dependent effects of novel therapeutic agents. This application note provides a detailed, validated protocol for evaluating the cytotoxic potential of 4-Hydroxyquinazoline-8-carbonitrile derivatives, a class of compounds of significant interest in medicinal chemistry, often investigated for their anticancer properties.[2]

The protocol herein is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide grounded in established scientific principles. It emphasizes causality, incorporates self-validating controls, and addresses specific challenges associated with this class of compounds.

Principle of the MTT Assay

The MTT assay quantifies cell viability based on the metabolic activity of the cell population.[1] The core mechanism involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[3] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living cells. Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4] Upon solubilization, the concentration of the formazan dye is measured spectrophotometrically, providing a quantitative measure of cell viability.[3]

Caption: Biochemical conversion of MTT in viable vs. non-viable cells.

Special Considerations for Quinazoline Derivatives

When working with this compound and its derivatives, researchers must consider the following:

-

Solubility: Many quinazoline derivatives exhibit poor aqueous solubility.[5][6] They are typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO). It is critical to prepare a high-concentration stock solution in 100% DMSO and then dilute it in culture medium for experiments.

-

Solvent Toxicity: The final concentration of DMSO in the cell culture wells must be kept low (typically ≤0.5%) and consistent across all wells, including controls, as DMSO itself can be cytotoxic at higher concentrations.

-

Compound Interference: Test compounds that are colored or possess strong reducing/oxidizing properties can interfere with the MTT assay, leading to false results. It is mandatory to include "compound only" control wells (without cells) to measure any intrinsic absorbance or chemical reduction of MTT by the compound itself.[7]

Materials and Reagents

-

Cell Lines: Adherent cancer cell line of choice (e.g., A549, MCF-7).

-

Compounds: this compound derivatives.

-

Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Dimethyl Sulfoxide (DMSO), cell culture grade.

-

Trypsin-EDTA solution.

-

-

Equipment:

-

Sterile, flat-bottomed 96-well cell culture plates.

-

Humidified incubator (37°C, 5% CO₂).

-

Laminar flow hood.

-

Inverted microscope.

-

Multichannel pipette.

-

Microplate reader (capable of measuring absorbance at 570 nm).

-

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format.

Phase 1: Cell Culture and Seeding

-

Cell Maintenance: Culture cells in T-75 flasks until they reach 70-80% confluency. Do not let cells become over-confluent as this can alter their metabolic state.[4]

-

Harvesting: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and collect the cell suspension.

-

Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine the viable cell concentration.

-

Seeding: Dilute the cell suspension to the optimal seeding density in complete growth medium. The optimal density must be determined empirically for each cell line but typically ranges from 5,000 to 40,000 cells/well.[8] Seed 100 µL of the cell suspension into each well of a 96-well plate.[9]

-

Scientist's Note: The goal is to ensure cells are in the exponential growth phase during the compound treatment period.[8] Seeding too few cells may result in a weak signal, while too many can lead to over-confluency and nutrient depletion, affecting the results.

-

-

Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.[10]

| Plate Format | Surface Area/Well (cm²) | Recommended Seeding Density (cells/well) |

| 96-well | 0.32 | 5,000 - 40,000[8] |

| 48-well | 0.95 | 15,000 - 120,000 |

| 24-well | 1.9 | 30,000 - 250,000 |

| This table provides general seeding ranges. Optimal density is cell-line dependent and should be validated.[11] |

Phase 2: Compound Preparation and Treatment

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of each quinazoline derivative in 100% DMSO. Ensure complete dissolution.

-

Serial Dilutions: Perform serial dilutions of the stock solution in serum-free or low-serum (e.g., 2%) medium to create working concentrations. The final volume in each well will be 100 µL.

-

Rationale: Using serum-free or low-serum medium during the treatment phase prevents potential interactions between the compounds and serum proteins, which could affect compound bioavailability and activity.

-

-

Plate Layout: Design a plate map that includes all necessary controls. A robust experiment must include:

-

Blank Wells: Medium only (no cells, no compound). Used for background subtraction.

-

Vehicle Control Wells: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This represents 100% cell viability.

-

Compound Only Wells: Medium with each concentration of the test compound (no cells). This checks for direct MTT reduction or absorbance interference by the compound.

-

Test Wells: Cells treated with various concentrations of the quinazoline derivatives.

-

-

Treatment: After the 24-hour adhesion period, carefully aspirate the old medium from the wells. Add 100 µL of the prepared medium containing the appropriate concentrations of the test compounds or vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]